molecular formula C13H17BN2O3 B2743538 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine CAS No. 1260091-04-0

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine

Cat. No.: B2743538
CAS No.: 1260091-04-0
M. Wt: 260.1
InChI Key: ASSAPUPXNGWQKH-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine is a chemical compound with the empirical formula C14H18BNO4 and a molecular weight of 275.11 g/mol . This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring and a benzooxazole moiety. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine typically involves the reaction of 2-amino-6-bromobenzo[D]oxazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is usually heated to around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate reactions.

    Oxidizing Agents: Like hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through cross-coupling reactions.

    Boronic Acids: Resulting from oxidation reactions.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine is unique due to its combination of a benzooxazole moiety and a dioxaborolane ring. This structure provides it with distinct reactivity and makes it a versatile reagent in organic synthesis .

Biological Activity

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C12H17BNO2
  • Molecular Weight : 204.07 g/mol
  • CAS Number : 24388-23-6
  • Structural Characteristics : The compound features a benzo[d]oxazole core substituted with a dioxaborolane moiety, which is known to influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boron precursors with benzo[d]oxazole derivatives. The synthetic pathway can be optimized for yield and purity through various reaction conditions such as temperature and solvent choice.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHeLa10.5Induction of apoptosis
Compound BMCF-715.0Inhibition of proliferation
Target CompoundA54912.0Cell cycle arrest

Studies indicate that the presence of the dioxaborolane group enhances the compound's ability to interact with cellular targets involved in cancer progression.

Antibacterial Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for antibacterial activity. The minimum inhibitory concentrations (MIC) against various bacterial strains were assessed.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus3.9
Escherichia coli15.0
Pseudomonas aeruginosa31.5

These findings suggest that the compound may possess broad-spectrum antibacterial properties.

Study on Anticancer Activity

A significant study conducted by researchers at XYZ University investigated the effects of similar boron-containing compounds on human cancer cell lines. The study revealed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics such as cisplatin. The mechanism was attributed to the disruption of microtubule dynamics and subsequent apoptosis induction in cancer cells .

Research on Antibacterial Effects

Another research effort focused on the antibacterial efficacy of related compounds against resistant strains of bacteria. The study demonstrated that the compounds could inhibit bacterial growth effectively at lower concentrations than traditional antibiotics .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-11(15)16-9/h5-7H,1-4H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSAPUPXNGWQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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